Cas no 2063719-72-0 (2,4-Thiazolidinedione, 5-[[4-[4-(trifluoromethyl)-1-piperidinyl]phenyl]methylene]-)
![2,4-Thiazolidinedione, 5-[[4-[4-(trifluoromethyl)-1-piperidinyl]phenyl]methylene]- structure](https://www.kuujia.com/scimg/cas/2063719-72-0x500.png)
2,4-Thiazolidinedione, 5-[[4-[4-(trifluoromethyl)-1-piperidinyl]phenyl]methylene]- Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Thiazolidinedione, 5-[[4-[4-(trifluoromethyl)-1-piperidinyl]phenyl]methylene]-
-
- Inchi: 1S/C16H15F3N2O2S/c17-16(18,19)11-5-7-21(8-6-11)12-3-1-10(2-4-12)9-13-14(22)20-15(23)24-13/h1-4,9,11H,5-8H2,(H,20,22,23)
- InChI Key: SMOXSGFATCVGFA-UHFFFAOYSA-N
- SMILES: S1C(=CC2=CC=C(N3CCC(C(F)(F)F)CC3)C=C2)C(=O)NC1=O
2,4-Thiazolidinedione, 5-[[4-[4-(trifluoromethyl)-1-piperidinyl]phenyl]methylene]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | GB-0730-1MG |
(5Z)-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-thiazolidine-2,4-dione |
2063719-72-0 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | GB-0730-5MG |
(5Z)-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-thiazolidine-2,4-dione |
2063719-72-0 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | GB-0730-10MG |
(5Z)-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-thiazolidine-2,4-dione |
2063719-72-0 | >90% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | GB-0730-50MG |
(5Z)-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-thiazolidine-2,4-dione |
2063719-72-0 | >90% | 50mg |
£102.00 | 2025-02-08 |
2,4-Thiazolidinedione, 5-[[4-[4-(trifluoromethyl)-1-piperidinyl]phenyl]methylene]- Related Literature
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
Additional information on 2,4-Thiazolidinedione, 5-[[4-[4-(trifluoromethyl)-1-piperidinyl]phenyl]methylene]-
Research Briefing on 2,4-Thiazolidinedione, 5-[[4-[4-(trifluoromethyl)-1-piperidinyl]phenyl]methylene]- (CAS: 2063719-72-0)
In recent years, the compound 2,4-Thiazolidinedione, 5-[[4-[4-(trifluoromethyl)-1-piperidinyl]phenyl]methylene]- (CAS: 2063719-72-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazolidinedione derivative has shown promising potential in various therapeutic applications, particularly in metabolic disorders and oncology. The unique structural features of this compound, including the trifluoromethyl-piperidinyl moiety, contribute to its biological activity and specificity.
Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against specific protein targets involved in glucose metabolism, suggesting potential applications in diabetes management. The compound's ability to modulate key signaling pathways has also been investigated in preclinical models of cancer, with results indicating anti-proliferative effects in certain tumor cell lines.
The synthesis and optimization of 2,4-Thiazolidinedione, 5-[[4-[4-(trifluoromethyl)-1-piperidinyl]phenyl]methylene]- have been the subject of several recent publications. Researchers have developed novel synthetic routes to improve yield and purity, as reported in a 2024 Organic Process Research & Development article. These advancements in synthetic methodology are crucial for scaling up production for potential clinical trials.
Pharmacokinetic studies of this compound have revealed interesting properties, including good oral bioavailability and favorable tissue distribution patterns. A recent investigation published in Drug Metabolism and Disposition (2024) characterized its metabolic stability and identified the major metabolites formed in various biological systems. These findings provide valuable insights for further structural optimization to enhance drug-like properties.
From a safety perspective, preliminary toxicological assessments have been conducted in animal models. The results, published in Regulatory Toxicology and Pharmacology (2023), indicate an acceptable safety profile within therapeutic dose ranges, though further studies are needed to fully evaluate potential long-term effects. These findings support the continued investigation of this compound as a potential drug candidate.
Looking forward, several research groups have initiated structure-activity relationship (SAR) studies to explore analogs of 2,4-Thiazolidinedione, 5-[[4-[4-(trifluoromethyl)-1-piperidinyl]phenyl]methylene]-. These efforts aim to identify compounds with improved potency, selectivity, and pharmacokinetic properties. The growing body of research on this chemical entity underscores its potential as a valuable scaffold for drug discovery across multiple therapeutic areas.
2063719-72-0 (2,4-Thiazolidinedione, 5-[[4-[4-(trifluoromethyl)-1-piperidinyl]phenyl]methylene]-) Related Products
- 5587-61-1(Triisocyanato(methyl)silane)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)




